molecular formula C17H14F2N4O B278838 N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No. B278838
M. Wt: 328.32 g/mol
InChI Key: SNCBJELKNOAAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has gained attention in the field of cancer research. It is a potent inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes including cell growth, proliferation, and survival. In

Mechanism Of Action

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity. CK2 is a serine/threonine kinase that phosphorylates a wide variety of substrates involved in cell growth and survival. Inhibition of CK2 by N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide leads to decreased phosphorylation of these substrates, which can lead to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have a selective inhibitory effect on CK2, with minimal off-target effects. It has been shown to induce apoptosis in cancer cells, and to inhibit tumor growth in preclinical models. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. In addition, it has been shown to have minimal toxicity in normal cells.

Advantages And Limitations For Lab Experiments

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of CK2, with high selectivity and minimal off-target effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. However, there are also limitations to its use. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, its potency can make it difficult to use in certain assays, as high concentrations may be required.

Future Directions

There are several future directions for the use of N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in cancer research. One area of interest is in combination therapy with other anticancer agents, such as cisplatin and doxorubicin. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to enhance the efficacy of these agents, and further studies are needed to determine the optimal combination and dosing regimens. Another area of interest is in the development of more potent and selective CK2 inhibitors, which may have even greater antitumor activity. Finally, there is interest in the use of N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in clinical trials, to determine its safety and efficacy in humans.

Synthesis Methods

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can be synthesized by a multistep process that involves the reaction of 3,4-difluoroaniline with ethyl 2-pyridylacetate to form an intermediate, which is then reacted with 4-cyanopyrazole in the presence of a base to yield the final product. The synthesis method has been optimized to produce high yields and purity of N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in cancer therapy. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to be a potent inhibitor of CK2, and has demonstrated antitumor activity in preclinical studies. It has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.

properties

Product Name

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Molecular Formula

C17H14F2N4O

Molecular Weight

328.32 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-2-15-12(10-21-23(15)16-5-3-4-8-20-16)17(24)22-11-6-7-13(18)14(19)9-11/h3-10H,2H2,1H3,(H,22,24)

InChI Key

SNCBJELKNOAAOH-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)F)F

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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